5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride
CAS No.:
Cat. No.: VC20395972
Molecular Formula: C7H6BrClO4S2
Molecular Weight: 333.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6BrClO4S2 |
|---|---|
| Molecular Weight | 333.6 g/mol |
| IUPAC Name | 5-bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride |
| Standard InChI | InChI=1S/C7H6BrClO4S2/c8-6-4(7-12-1-2-13-7)3-5(14-6)15(9,10)11/h3,7H,1-2H2 |
| Standard InChI Key | BXPKSFUNAAWXPN-UHFFFAOYSA-N |
| Canonical SMILES | C1COC(O1)C2=C(SC(=C2)S(=O)(=O)Cl)Br |
Introduction
Synthesis and Preparation
The synthesis of thiophene derivatives often involves reactions with alkylating agents or other functional groups. For compounds like 5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonamide, synthesis typically starts from 5-bromothiophene-2-sulfonamide and involves reactions with 1,3-dioxolane derivatives in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled conditions. While the exact synthesis method for 5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride is not detailed, it likely involves similar principles.
Potential Applications
Thiophene derivatives are explored for their pharmacological properties, including antibacterial activities. Although specific applications for 5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride are not documented, related compounds show promise in medicinal chemistry.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume